Ethyl Oleate: A Comprehensive Physicochemical and Application Guide for Pharmaceutical Sciences
Ethyl Oleate: A Comprehensive Physicochemical and Application Guide for Pharmaceutical Sciences
Introduction: Beyond an Excipient, A Functional Enabler in Drug Formulation
Ethyl oleate, the ester of oleic acid and ethanol, presents as a colorless to pale yellow, oily liquid.[1][2][3] While often categorized as an oleaginous vehicle or solvent, its utility in pharmaceutical development extends far beyond that of a simple inactive ingredient.[4][5] Its unique combination of physicochemical properties, including its low viscosity compared to fixed oils and its excellent solvent capacity for lipophilic compounds, positions it as a critical enabler for various drug delivery systems.[4][6] This technical guide provides an in-depth exploration of the core physicochemical properties of ethyl oleate, standardized methodologies for their characterization, and insights into its application in modern drug formulation.
Core Physicochemical Properties of Ethyl Oleate
A thorough understanding of the physicochemical properties of ethyl oleate is paramount for its effective and safe use in pharmaceutical formulations. These properties dictate its behavior as a solvent, its stability, and its suitability for various administration routes.
Identification and General Characteristics
-
Chemical Name: (Z)-9-Octadecenoic acid, ethyl ester[2]
-
CAS Registry Number: 111-62-6[7]
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Molecular Formula: C₂₀H₃₈O₂[8]
-
Molecular Weight: 310.51 g/mol [8]
-
Appearance: Colorless to light yellow, mobile, oily liquid[1][2]
-
Odor: Slight, but not rancid[2]
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of pharmaceutical-grade ethyl oleate. These values are critical for formulation development, quality control, and ensuring batch-to-batch consistency.
| Property | Value | Units | Temperature (°C) |
| Density | 0.87 | g/cm³ | 25 |
| 0.866–0.874 | g/cm³ | 20 | |
| Boiling Point | 216–218 | °C | at 15 mmHg |
| Melting Point | -32 | °C | |
| Viscosity (Dynamic) | 3.9 | mPa·s (cP) | 25 |
| Viscosity (Kinematic) | >5.15 | mm²/s (cSt) | |
| Refractive Index | 1.451 | 20 | |
| 1.443–1.450 | |||
| Flash Point | >113 | °C | |
| Solubility in Water | Insoluble |
Data compiled from multiple sources.[1][2][8][9][10][11][12]
Analytical Methodologies for Quality Control
To ensure the identity, purity, and quality of ethyl oleate for pharmaceutical use, a series of standardized analytical tests are employed. The following section details the principles and provides step-by-step protocols for these essential evaluations.
Workflow for Ethyl Oleate Quality Assessment
The following diagram illustrates a typical workflow for the quality assessment of a batch of ethyl oleate.
Caption: Quality control workflow for ethyl oleate.
Experimental Protocols
Principle: This method determines the specific gravity, and by extension, the density of a liquid by comparing the weight of a precise volume of the sample to the weight of an equal volume of a reference substance (water).[2][12]
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath maintained at 25°C (±0.2°C)
-
Thermometer
Procedure:
-
Calibration:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty pycnometer with its stopper.
-
Fill the pycnometer with recently boiled and cooled purified water, ensuring no air bubbles are present.
-
Place the pycnometer in the water bath for 30 minutes to equilibrate to 25°C.
-
Insert the stopper, allowing excess water to escape through the capillary.
-
Dry the exterior of the pycnometer and weigh it.
-
Calculate the weight of the water.
-
-
Sample Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the ethyl oleate sample.
-
Equilibrate to 25°C in the water bath for 30 minutes.
-
Insert the stopper, wipe the exterior, and weigh.
-
Calculate the weight of the ethyl oleate sample.
-
-
Calculation:
-
Specific Gravity = (Weight of ethyl oleate) / (Weight of water)
-
Density (g/cm³) = Specific Gravity × Density of water at 25°C (approx. 0.997 g/cm³)
-
Principle: This method measures the kinematic viscosity of a liquid by determining the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6]
Apparatus:
-
Calibrated capillary viscometer (e.g., Ostwald or Ubbelohde type)
-
Viscometer bath maintained at a constant temperature (e.g., 25°C ±0.1°C)
-
Stopwatch
Procedure:
-
Preparation:
-
Select a clean, dry viscometer where the flow time will be not less than 200 seconds.
-
Filter the ethyl oleate sample if it contains particulate matter.
-
-
Measurement:
-
Introduce the ethyl oleate sample into the viscometer.
-
Place the viscometer in the constant-temperature bath and allow it to equilibrate for at least 30 minutes.
-
Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction/pressure and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least twice.
-
-
Calculation:
-
Kinematic Viscosity (mm²/s or cSt) = C × t
-
Where:
-
C = Calibration constant of the viscometer (in mm²/s²)
-
t = Average flow time (in seconds)
-
-
-
Principle: The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance. It is a characteristic property that can be used for identification and to assess purity.[7][8]
Apparatus:
-
Abbé refractometer with a light source (sodium D line)
-
Constant temperature water bath (e.g., 20°C ±0.2°C)
Procedure:
-
Calibration:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
-
Measurement:
-
Ensure the prisms of the refractometer are clean and dry.
-
Apply a few drops of the ethyl oleate sample to the surface of the lower prism.
-
Close the prisms and allow the sample to equilibrate to the set temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
Read the refractive index from the scale.
-
Principle: Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like ethyl oleate.[5][13]
Apparatus:
-
Gas chromatograph equipped with an FID
-
Capillary column suitable for fatty acid ester analysis (e.g., a polar stationary phase)
-
Data acquisition system
Procedure:
-
Chromatographic Conditions (Typical):
-
Column: e.g., Fused silica capillary column (30 m x 0.25 mm) coated with a polyethylene glycol stationary phase.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program: An initial temperature held for a short period, followed by a temperature ramp to a final temperature.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a solution of ethyl oleate in a suitable solvent (e.g., hexane or chloroform).
-
Prepare a standard solution of high-purity ethyl oleate at a known concentration.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the ethyl oleate peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity or assay by comparing the peak area of the ethyl oleate in the sample to that of the standard.
-
Applications in Pharmaceutical Formulations
Ethyl oleate's favorable physicochemical properties make it a versatile excipient in a variety of pharmaceutical formulations.
Role of Ethyl Oleate in Drug Delivery
Caption: Applications and benefits of ethyl oleate in drug delivery.
Ethyl oleate is particularly valued as a solvent and vehicle for parenteral drug administration, especially for intramuscular injections of lipophilic drugs such as steroids and hormones.[6][14] For instance, it is used in compounding pharmacies for the preparation of progesterone injections.[6] Its lower viscosity compared to fixed oils like peanut oil or sesame oil can lead to less pain upon injection.[6]
Furthermore, ethyl oleate is utilized in the development of:
-
Topical and transdermal formulations, where it can act as a penetration enhancer.[5]
-
Self-microemulsifying drug delivery systems (SMEDDS) for oral administration, which can improve the solubility and bioavailability of poorly water-soluble drugs.[5][11]
-
Biodegradable microcapsules for subdermal implantation.[4]
Stability and Storage
Ethyl oleate is susceptible to oxidation upon exposure to air, which can lead to an increase in its peroxide value and a darkening of its color.[2][15] To ensure its stability and extend its shelf life, it should be stored in well-filled, airtight containers, protected from light, in a cool, dry place.[2][6] The inclusion of antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate, is a common practice to inhibit oxidation.[2][15] For parenteral preparations, ethyl oleate can be sterilized by heating at 150°C for one hour.[2][15]
Safety and Toxicological Profile
Ethyl oleate is generally considered to be of low toxicity and causes minimal tissue irritation.[2][6] It is regulated by the U.S. Food and Drug Administration (FDA) as a food additive.[1][4] It is important to note that ethyl oleate is a fatty acid ethyl ester (FAEE) that is formed in the body after the ingestion of ethanol.[1][4] Some research has suggested that FAEEs may be mediators of ethanol-induced organ damage.[1] However, orally ingested ethyl oleate is rapidly degraded in the digestive tract.[1][4]
Conclusion
Ethyl oleate is a high-value excipient in pharmaceutical sciences, offering significant advantages in the formulation of lipophilic drugs. Its well-defined physicochemical properties, coupled with established analytical methods for its quality control, provide formulators with a reliable and functional component for a range of drug delivery systems. A comprehensive understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in the development of safe and effective medicines.
References
-
Wikipedia. (n.d.). Ethyl oleate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363269, Ethyl oleate. Retrieved from [Link]
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Ataman Kimya. (n.d.). ETHYL OLEATE. Retrieved from [Link]
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Handa Fine Chemicals. (n.d.). Ethyl Oleate (Pharma grade). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl Oleate in Advanced Pharmaceutical Formulations. Retrieved from [Link]
- USP. (n.d.).
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Autech. (n.d.). Understanding Ethyl Oleate for Pharmaceutical Drug Delivery. Retrieved from [Link]
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Grokipedia. (n.d.). Ethyl oleate. Retrieved from [Link]
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Consolidated Chemical. (n.d.). Ethyl Oleate | High-Purity Solvent and Carrier Oil. Retrieved from [Link]
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Loba Chemie. (n.d.). ETHYL OLEATE. Retrieved from [Link]
- USP. (n.d.). General Chapters: <841> SPECIFIC GRAVITY. USP-NF.
- USP. (n.d.). General Chapters: <911> VISCOSITY. USP-NF.
- USP. (n.d.).
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